molecular formula C18H15NO2 B6368845 6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111110-92-9

6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368845
CAS RN: 1111110-92-9
M. Wt: 277.3 g/mol
InChI Key: DVNJAIMKUKNSFH-UHFFFAOYSA-N
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Description

6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% (6-BPHP) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that has been used in various fields of research, including biochemical and physiological studies. The compound is a white crystalline solid, and is soluble in water, ethanol, and other organic solvents. 6-BPHP has been used in studies of the synthesis of other compounds, as well as in the study of the mechanism of action of various drugs. In

Scientific Research Applications

6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of other organic compounds, such as 3-benzyloxy-2-hydroxy-pyridine and 4-benzyloxy-2-hydroxy-pyridine. It has also been used in the study of the mechanism of action of various drugs, such as the anti-cancer drug doxorubicin. In addition, 6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% has been used in studies of the biochemical and physiological effects of various drugs and compounds.

Mechanism of Action

The mechanism of action of 6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions such as calcium and magnesium and forming stable complexes. These complexes are then believed to interact with other molecules in the cell, such as proteins, to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% are not well understood. However, the compound has been shown to have some effects on the activity of enzymes, such as the enzyme cyclooxygenase. In addition, the compound has been shown to have some effects on the activity of proteins, such as the protein kinase C.

Advantages and Limitations for Lab Experiments

The advantage of using 6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is a relatively inexpensive and easily obtainable reagent. It is also relatively stable and can be stored for long periods of time. The main limitation of 6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

In the future, 6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% could be used in further studies to better understand its mechanism of action. In addition, the compound could be used in studies of the biochemical and physiological effects of various drugs and compounds. Furthermore, 6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% could be used in the synthesis of other compounds, such as 3-benzyloxy-2-hydroxy-pyridine and 4-benzyloxy-2-hydroxy-pyridine. Finally, 6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% could be used in studies of the structure-activity relationships of various compounds.

Synthesis Methods

6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% is synthesized from 3-benzyloxy-2-hydroxy-pyridine (3-BPHP) by a simple two-step reaction. In the first step, 3-BPHP is reacted with a base such as sodium hydroxide in an aqueous solution to form 6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95%. In the second step, the resulting 6-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% is purified by recrystallization from a suitable solvent, such as ethanol. The reaction is usually carried out at room temperature and the product is obtained in high yield.

properties

IUPAC Name

6-(3-phenylmethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18-11-5-10-17(19-18)15-8-4-9-16(12-15)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNJAIMKUKNSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683232
Record name 6-[3-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111110-92-9
Record name 6-[3-(Phenylmethoxy)phenyl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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